Enantioselective Potency at GABAC ρ1 Receptors
The (−)-enantiomer, which corresponds to (1R,3S)-3-aminocyclopentanecarboxylic acid (also termed (−)-CACP), acts as a partial agonist at human GABAC ρ1 receptors. It is approximately 3-fold less potent than its enantiomer, (+)-CACP [1]. The data underscore that the (1R,3S) configuration is not interchangeable with the (1S,3R) configuration for applications targeting GABAC ρ1 receptors.
| Evidence Dimension | Agonist potency (EC50) at human GABAC ρ1 receptors |
|---|---|
| Target Compound Data | EC50 = 78.5 ± 3.5 μM |
| Comparator Or Baseline | (+)-CACP (enantiomer); EC50 = 26.1 ± 1.1 μM |
| Quantified Difference | Approximately 3-fold lower potency for (−)-CACP |
| Conditions | Human homomeric ρ1 GABAC receptors expressed in Xenopus oocytes; two-electrode voltage clamp |
Why This Matters
This 3-fold difference in receptor potency confirms stereospecific binding requirements, making the (1R,3S) enantiomer essential for studies requiring its distinct pharmacological profile.
- [1] Chebib, M., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors. European Journal of Pharmacology, 430(2-3), 185-192. View Source
